molecular formula C21H21FN2O3 B2397165 3-(3,3-dimethylbutanamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide CAS No. 887883-24-1

3-(3,3-dimethylbutanamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2397165
CAS No.: 887883-24-1
M. Wt: 368.408
InChI Key: TVHZDIMLQZKQLE-UHFFFAOYSA-N
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Description

3-(3,3-dimethylbutanamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H21FN2O3 and its molecular weight is 368.408. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The research on related benzofuran carboxamide derivatives showcases their potential in various chemical applications. For instance, new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives have been synthesized to develop new bioactive chemical entities. These compounds were evaluated for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities, highlighting the chemical versatility and potential therapeutic applications of benzofuran carboxamide derivatives (Lavanya, Sribalan, & Padmini, 2017).

Electromechanical and Fluorescent Applications

Polyamides containing bis(diphenylamino)-fluorene moieties derived from related chemical structures demonstrate remarkable electrochromic and electrofluorescent dual-switching capabilities. These materials exhibit excellent solubility, outstanding thermal stability, and present two reversible redox couples. Their electrochromic films show superior reversible stability, transitioning between multiple colors without significant degradation over numerous cycles. Moreover, their fluorescence can be reversibly modulated by electrochemical redox, showcasing high contrast and stability. This suggests potential applications in smart windows, displays, and sensors where reversible color and fluorescence changes are desirable (Sun et al., 2016).

Properties

IUPAC Name

3-(3,3-dimethylbutanoylamino)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-21(2,3)12-17(25)24-18-15-6-4-5-7-16(15)27-19(18)20(26)23-14-10-8-13(22)9-11-14/h4-11H,12H2,1-3H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHZDIMLQZKQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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